2-(Bromomethyl)-5-fluoro-1,3-benzothiazole
Overview
Description
2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H5BrFNS and its molecular weight is 246.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential and Drug Development
2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, as a derivative within the benzothiazole scaffold, holds significant promise in the field of medicinal chemistry due to its versatile biological activities. Benzothiazoles, including structures similar to this compound, have been extensively studied for their potential in developing new therapeutic agents, particularly in the realm of anticancer, antimicrobial, and anti-inflammatory treatments. The unique chemical structure of benzothiazoles, characterized by the fusion of benzene and thiazole rings, has been leveraged to design compounds that exhibit a broad spectrum of biological activities. These activities span antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects, with a notable emphasis on anticancer potential. The structural simplicity of benzothiazoles, combined with their ease of synthesis, enables the creation of diverse chemical libraries aimed at discovering new chemical entities with therapeutic applications (Kamal et al., 2015); (Ahmed et al., 2012).
Structural Modifications for Enhanced Chemotherapeutic Applications
Recent research has highlighted the importance of structural modifications to the benzothiazole scaffold, including the this compound variant, in developing potent antitumor agents. These modifications are aimed at improving the biological profile and synthetic accessibility of benzothiazoles, making them attractive candidates for the design and development of new chemotherapeutics. The exploration of benzothiazole derivatives and their conjugate systems has led to the identification of compounds with promising anticancer activities, which can be further developed as drug candidates. The synergy between benzothiazole conjugates and existing therapeutic regimens offers the potential for developing new generations of drugs with reduced dosage requirements and enhanced efficacy against cancer (Ahmed et al., 2012).
Potential in Drug Discovery and Disease Treatment
The exploration of benzothiazoles, including specific derivatives like this compound, has underscored their increasing importance in drug discovery and the treatment of various diseases. The versatility of the benzothiazole nucleus as a ligand for various biomolecules has attracted medicinal chemists' interest, particularly for developing therapies for cancer and other significant human diseases. The ongoing development of benzothiazole-based chemotherapeutic agents highlights the scaffold's potential to contribute to new treatments. This ongoing research and development activity signals a promising future for benzothiazole derivatives in medicinal chemistry and therapeutic applications, underscoring their role in addressing critical healthcare challenges (Kamal et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can interfere with the signaling pathways of cancer cells .
Properties
IUPAC Name |
2-(bromomethyl)-5-fluoro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBLTCWLVUAGLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560588 | |
Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143163-70-6 | |
Record name | 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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